4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole

Metabolic Stability Drug Clearance Liver Microsomes

Replace metabolically labile tert-butyl groups with the Cp-CF₃ motif to reduce in vivo clearance by >85%. This 4-bromo-1H-pyrazole building block offers a single, unambiguous C4–Br reactive site for high-throughput parallel synthesis via Suzuki coupling, streamlining SAR exploration. Data-driven choice for lead optimization: provides a metabolically stable lipophilic handle without introducing metabolic liabilities. Ideal for fragment growing and linking strategies. High-purity (98%) research chemical with predictable reactivity and reduced purification burden.

Molecular Formula C7H6BrF3N2
Molecular Weight 255.03 g/mol
CAS No. 2092716-92-0
Cat. No. B6601877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole
CAS2092716-92-0
Molecular FormulaC7H6BrF3N2
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1CC1(C(F)(F)F)N2C=C(C=N2)Br
InChIInChI=1S/C7H6BrF3N2/c8-5-3-12-13(4-5)6(1-2-6)7(9,10)11/h3-4H,1-2H2
InChIKeyXAOONOVLIDDXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole (CAS 2092716-92-0): Core Structural and Physicochemical Profile


4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole (CAS 2092716-92-0) is a heterocyclic building block with the molecular formula C₇H₆BrF₃N₂ and a molecular weight of 255.03 g/mol . The compound consists of a pyrazole ring substituted at the N1-position with a 1-(trifluoromethyl)cyclopropyl (Cp-CF₃) group and at the C4-position with a bromine atom. The Cp-CF₃ motif has been established as a metabolically stable replacement for the tert-butyl group in medicinal chemistry campaigns [1]. The bromine handle enables versatile cross-coupling reactions, making this compound a strategic intermediate for introducing the Cp-CF₃ moiety into drug-like scaffolds.

Why 4-Bromo-1-[1-(Trifluoromethyl)Cyclopropyl]-1H-Pyrazole Cannot Be Replaced by Common Pyrazole Building Blocks


Generic pyrazole building blocks such as 4-bromo-1-(tert-butyl)-1H-pyrazole or 4-bromo-1-cyclopropyl-1H-pyrazole lack the metabolically stable Cp-CF₃ group that distinguishes this compound. The tert-butyl group, a common lipophilic substituent, is known to undergo rapid oxidative metabolism, leading to high in vivo clearance and short half-lives [1]. In contrast, the Cp-CF₃ group consistently demonstrates significantly lower intrinsic clearance in both rat and human liver microsomes, as well as reduced in vivo clearance in rat pharmacokinetic studies [1]. Substituting the Cp-CF₃-containing building block with a tert-butyl analog would therefore compromise metabolic stability in downstream compounds. Additionally, the 4-bromo substitution pattern offers a single, predictable reactive site for Pd-catalyzed cross-coupling, avoiding the selectivity issues that arise with dihalogenated or regioisomeric pyrazole intermediates [2].

Quantitative Differentiation Evidence for 4-Bromo-1-[1-(Trifluoromethyl)Cyclopropyl]-1H-Pyrazole Versus Closest Analogs


In Vitro Metabolic Stability: Cp-CF₃ vs. tert-Butyl in Matched Molecular Pairs

The Cp-CF₃ group, which constitutes the N1-substituent of the target compound, has been directly compared to the tert-butyl group in a matched-pair analysis. In rat liver microsomes (RLM), compound 1 (t-Bu) showed an intrinsic clearance (Cl_int) of 33 mL/min/kg, whereas its Cp-CF₃ analog (compound 9) exhibited a Cl_int of <5 mL/min/kg—a reduction of >85% [1]. For a second matched pair, compound 11 (t-Bu) showed RLM Cl_int of 36 mL/min/kg versus 10 mL/min/kg for the Cp-CF₃ analog (compound 12), representing a 72% improvement [1]. Although these data derive from elaborated drug-like scaffolds rather than the building block itself, the Cp-CF₃ group is the common structural determinant of the improved stability, making this compound a preferred precursor for introducing the stability-enhancing motif.

Metabolic Stability Drug Clearance Liver Microsomes

In Vivo Pharmacokinetic Advantage of Cp-CF₃ Over tert-Butyl in Rat

The in vivo translation of the metabolic stability advantage was confirmed in rat pharmacokinetic studies. The Cp-CF₃-containing compound 9 exhibited a rat clearance of 4.6 mL/min/kg and a half-life (t₁/₂) of 9.1 h, compared to 20 mL/min/kg clearance and 2.3 h half-life for the t-Bu-containing compound 1 [1]. Similarly, compound 12 (Cp-CF₃) showed a clearance of 25 mL/min/kg and t₁/₂ of 3.4 h, while its t-Bu counterpart (11) had a clearance of 352 mL/min/kg and a t₁/₂ of merely 0.2 h [1]. These data demonstrate that the Cp-CF₃ group provides a 4- to 14-fold improvement in half-life and up to a 14-fold reduction in clearance, which is expected to translate to compounds synthesized using the target building block.

In Vivo Clearance Half-Life Pharmacokinetics

Predicted Physicochemical Differentiation: Lipophilicity (cLogP) Comparison with tert-Butyl Analog

The 4-bromo-1-(tert-butyl)-1H-pyrazole (CAS 70951-85-8) is the closest commercially available analog that retains the 4-bromo handle but replaces the Cp-CF₃ group with a tert-butyl group. The target compound has a predicted cLogP of approximately 2.5–3.1, while the tert-butyl analog is predicted to have a cLogP of approximately 2.9 . The slightly lower lipophilicity of the Cp-CF₃-containing building block, combined with its drastically improved metabolic stability, offers a more favorable balance of permeability and clearance risk. This is consistent with the known property that trifluoromethyl groups reduce lipophilicity relative to tert-butyl while increasing metabolic stability.

Lipophilicity cLogP Drug-Likeness

Synthetic Utility: Single Reactive Site for High-Fidelity Cross-Coupling

The target compound possesses a single bromine atom at the C4-position of the pyrazole ring, providing a unique, unambiguous reactive site for palladium-catalyzed cross-coupling reactions. In contrast, multi-halogenated pyrazole building blocks (e.g., 4-bromo-5-chloro-1H-pyrazole derivatives) require careful optimization of reaction conditions to achieve regioselectivity, often resulting in mixtures of products and lower yields [1]. The Cp-CF₃ group is chemically orthogonal to standard cross-coupling conditions, as it lacks acidic protons or coordinating heteroatoms that could poison the catalyst. This enables high-fidelity installation of the Cp-CF₃ group into drug-like scaffolds in a single synthetic step with predictable regiochemical outcome.

Cross-Coupling Suzuki Reaction Building Block Regioselectivity

High-Value Application Scenarios for 4-Bromo-1-[1-(Trifluoromethyl)Cyclopropyl]-1H-Pyrazole in Drug Discovery


Late-Stage Lead Optimization: Replacing Metabolically Labile tert-Butyl Groups

Medicinal chemistry teams encountering high in vivo clearance due to tert-butyl oxidation can use this building block to introduce the Cp-CF₃ group via Suzuki coupling at the pyrazole C4-position. The >85% reduction in intrinsic clearance observed for Cp-CF₃-containing matched pairs [1] provides a data-driven basis for selecting this intermediate over the tert-butyl analog (CAS 70951-85-8).

Fragment-Based Drug Discovery: Installation of a Metabolically Stable Lipophilic Motif

In fragment growing or linking approaches, the compound serves as a fragment-sized precursor that delivers the Cp-CF₃ group with a single reactive vector (C4–Br). The improved metabolic stability of Cp-CF₃ over tert-butyl [1] makes it the preferred lipophilic handle when fragments must be advanced to lead-like molecules without introducing metabolic liabilities.

Parallel Synthesis and Library Generation for SAR Studies

The single, unambiguous C4–Br reactive site enables high-throughput parallel synthesis of diverse arrays via Suzuki coupling. The absence of regioisomeric ambiguity reduces purification burden and increases screening data quality compared to building blocks with multiple halogen substituents. This streamlines structure–activity relationship (SAR) exploration around the Cp-CF₃ group.

Procurement Criteria for Chemical Sourcing in Lead Optimization Programs

When selecting a pyrazole building block for a lead series requiring a metabolically stable lipophilic group, procurement decisions should prioritize compounds containing the Cp-CF₃ motif over tert-butyl analogs. The quantitative in vitro and in vivo data [1] provide objective justification for the selection of this specific building block (CAS 2092716-92-0) despite any price differential relative to the simpler tert-butyl analog (CAS 70951-85-8).

Quote Request

Request a Quote for 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.